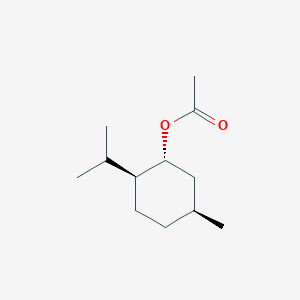
Isomenthol acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isomenthol acetate is an organic compound derived from isomenthol, a stereoisomer of menthol. It is a monoterpenoid ester with the chemical formula C12H22O2. This compound is known for its pleasant minty aroma and is commonly used in the fragrance and flavor industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Isomenthol acetate can be synthesized through the esterification of isomenthol with acetic anhydride or acetyl chloride. The reaction typically involves the use of a catalyst such as sulfuric acid or pyridine to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of isomenthol to this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or crystallization to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Isomenthol acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to isomenthol and acetic acid.
Reduction: this compound can be reduced to isomenthol using reducing agents such as lithium aluminum hydride.
Oxidation: Oxidizing agents like potassium permanganate can oxidize this compound to produce corresponding ketones or carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an aqueous solution.
Major Products Formed
Hydrolysis: Isomenthol and acetic acid.
Reduction: Isomenthol.
Oxidation: Ketones or carboxylic acids depending on the oxidizing agent used.
Applications De Recherche Scientifique
Isomenthol acetate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of other organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in topical formulations due to its cooling and soothing effects.
Industry: Widely used in the fragrance and flavor industries for its minty aroma.
Mécanisme D'action
The mechanism of action of isomenthol acetate involves its interaction with sensory receptors in the skin and mucous membranes. It activates transient receptor potential melastatin-8 (TRPM8) channels, which are responsible for the sensation of coolness. This activation leads to a cooling effect and can also desensitize nociceptors, providing a soothing sensation.
Comparaison Avec Des Composés Similaires
Isomenthol acetate is similar to other menthol derivatives such as menthol, neomenthol, and neoisomenthol. it is unique in its ester form, which imparts different physical and chemical properties. For example, this compound has a distinct aroma and may have different solubility and stability characteristics compared to its parent compound, isomenthol.
List of Similar Compounds
- Menthol
- Neomenthol
- Neoisomenthol
- Menthone
- Pulegone
This compound stands out due to its ester functionality, which can be exploited in various applications, particularly in the fragrance and flavor industries.
Propriétés
Numéro CAS |
20777-45-1 |
|---|---|
Formule moléculaire |
C12H22O2 |
Poids moléculaire |
198.30 g/mol |
Nom IUPAC |
[(1R,2S,5S)-5-methyl-2-propan-2-ylcyclohexyl] acetate |
InChI |
InChI=1S/C12H22O2/c1-8(2)11-6-5-9(3)7-12(11)14-10(4)13/h8-9,11-12H,5-7H2,1-4H3/t9-,11-,12+/m0/s1 |
Clé InChI |
XHXUANMFYXWVNG-ZMLRMANQSA-N |
SMILES isomérique |
C[C@H]1CC[C@H]([C@@H](C1)OC(=O)C)C(C)C |
SMILES canonique |
CC1CCC(C(C1)OC(=O)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



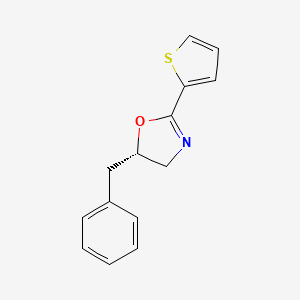
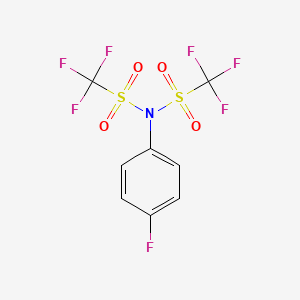

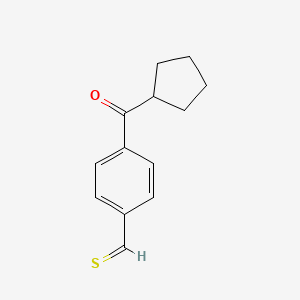
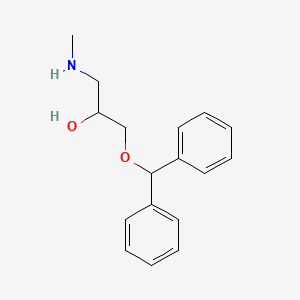
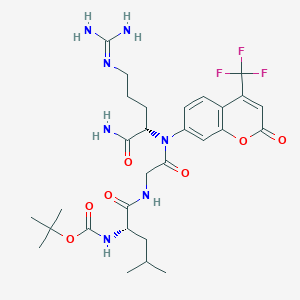
![N-Cyclopropyl-2-[[6-Ethyl-2-(4-Fluorophenyl)-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B12843081.png)
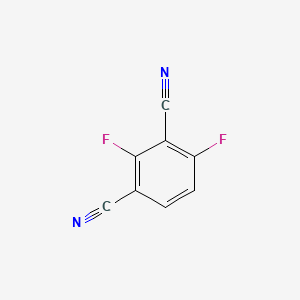
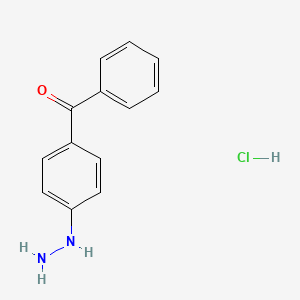
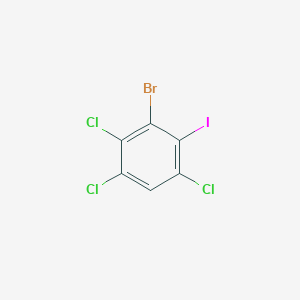
![2,2'-([2,2'-Bipyridine]-4,4'-diyl)bis(N,N-dimethylethen-1-amine)](/img/structure/B12843111.png)


